molecular formula C7H10O4 B074875 Ethyl 5-oxooxolane-2-carboxylate CAS No. 1126-51-8

Ethyl 5-oxooxolane-2-carboxylate

Cat. No.: B074875
CAS No.: 1126-51-8
M. Wt: 158.15 g/mol
InChI Key: MJQGWRVDIFBMNW-UHFFFAOYSA-N
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Description

Ethyl 5-oxooxolane-2-carboxylate, also known as 5-oxo-tetrahydrofuran-2-carboxylic acid ethyl ester, is an organic compound with the molecular formula C7H10O4. It is a colorless to slightly yellow liquid that is soluble in many organic solvents such as ethers, alcohols, and ketones. This compound is commonly used as an intermediate in organic synthesis and has applications in various fields including pharmaceuticals and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 5-oxooxolane-2-carboxylate can be synthesized through the esterification of 5-oxo-tetrahydrofuran-2-carboxylic acid with ethanol in the presence of an acid catalyst. The reaction typically involves refluxing the acid and ethanol mixture with a catalytic amount of sulfuric acid or hydrochloric acid to yield the ester product .

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to optimize the reaction conditions and improve yield. The process may include steps such as distillation and purification to ensure the final product meets the required purity standards .

Chemical Reactions Analysis

Types of Reactions: Ethyl 5-oxooxolane-2-carboxylate undergoes various chemical reactions including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Ethyl 5-oxooxolane-2-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It serves as a precursor in the synthesis of biologically active compounds.

    Medicine: It is involved in the development of pharmaceutical intermediates and active pharmaceutical ingredients.

    Industry: It is used in the production of agrochemicals and specialty chemicals

Mechanism of Action

The mechanism of action of ethyl 5-oxooxolane-2-carboxylate involves its ability to undergo various chemical transformations, making it a versatile intermediate in organic synthesis. Its molecular structure allows it to participate in reactions that form new carbon-carbon and carbon-heteroatom bonds, facilitating the synthesis of complex molecules. The pathways involved include nucleophilic addition, substitution, and elimination reactions .

Comparison with Similar Compounds

Ethyl 5-oxooxolane-2-carboxylate can be compared with similar compounds such as:

This compound stands out due to its unique combination of reactivity and stability, making it a valuable intermediate in various chemical processes.

Properties

IUPAC Name

ethyl 5-oxooxolane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O4/c1-2-10-7(9)5-3-4-6(8)11-5/h5H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJQGWRVDIFBMNW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCC(=O)O1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00308154, DTXSID70862556
Record name Ethyl 5-oxooxolane-2-carboxylate
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Record name CERAPP_29080
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URL https://comptox.epa.gov/dashboard/DTXSID70862556
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1126-51-8
Record name 4-Carbethoxybutyrolactone
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Record name NSC202561
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=202561
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Record name Ethyl 5-oxooxolane-2-carboxylate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ethyl 5-oxooxolane-2-carboxylate
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Record name 4-CARBETHOXYBUTYROLACTONE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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